Lysozyme chloride (CAS 12650-88-3) is the standardized hydrochloride salt of the naturally occurring antimicrobial enzyme lysozyme, which catalyzes the hydrolysis of 1,4-beta-linkages in bacterial peptidoglycan [1]. Unlike crude egg white extracts or free lysozyme base, the chloride salt form is explicitly engineered for maximum solubility, thermal resilience in acidic media, and highly reproducible crystallization behavior [2]. Commercially, it serves as a high-purity active pharmaceutical ingredient (API), a natural food preservative (E1105), and a primary benchmark in structural biology, offering a reliable, quantifiable specific activity that is critical for stringent industrial and laboratory procurement [3].
Procuring crude lysozyme extracts, free base lysozyme, or alternative anion salts introduces severe risks in batch-to-batch reproducibility, solubility, and phase stability [1]. Free lysozyme is prone to erratic precipitation near its isoelectric point (pI ~10.5-11), while alternative anion salts (such as nitrates or thiocyanates) induce unpredictable crystal polymorphism, complicating solid-state formulations [1]. Furthermore, crude preparations lack the standardized specific activity required for precise dosing, often leading to failure in sensitive applications like hot-melt extrusion or active packaging[2]. The chloride salt specifically mitigates these issues by providing a stable, highly soluble form that maintains its structural integrity and predictable salting-out behavior across a wide range of industrial processing conditions [3].
For pharmaceutical workflows such as hot-melt extrusion, precise quantification of enzyme activity is paramount. Purified lysozyme chloride demonstrates a highly stable specific activity of 2565.5 ± 48.8 U/mg when measured via fluorogenic assays, yielding a relative standard deviation (RSD) of just 1.9% [1]. In contrast, traditional bacterial turbidimetric assays applied to less standardized preparations exhibit massive data fluctuations with an RSD of 18.2%[1]. This order-of-magnitude improvement in analytical reproducibility ensures that the chloride salt can be reliably dosed and verified in advanced solid-state formulations.
| Evidence Dimension | Assay Reproducibility (RSD of Specific Activity) |
| Target Compound Data | Lysozyme chloride via fluorogenic assay (1.9% RSD, 2565.5 U/mg) |
| Comparator Or Baseline | Standard turbidimetric assay baseline (18.2% RSD) |
| Quantified Difference | 89.5% reduction in standard deviation |
| Conditions | 100 μM (GlcNAc)3-MeU substrate, pH 5.2 buffer, 25°C |
Guarantees reliable quality control and precise dosing verification in pharmaceutical manufacturing, preventing batch rejection.
Lysozyme chloride is highly effective at extending the shelf life of perishable goods when combined with mild formulation adjustments. In cold storage models (5°C), lowering the matrix pH to 5.5 and introducing 10,000 U/mL of lysozyme chloride extended the lag phase of the foodborne pathogen Listeria monocytogenes to 60-70 days[1]. The baseline comparator at pH 5.5 without the enzyme achieved a lag phase of only 9 days[1]. This massive extension highlights the compound's capability to act synergistically with acidic environments to halt Gram-positive bacterial proliferation.
| Evidence Dimension | Bacterial Lag Phase Duration |
| Target Compound Data | Lysozyme chloride (10,000 U/mL) at pH 5.5 (60-70 days) |
| Comparator Or Baseline | Baseline pH 5.5 without enzyme (9 days) |
| Quantified Difference | 51 to 61-day extension of the lag phase |
| Conditions | Listeria monocytogenes culture, TSB medium, 5°C |
Enables food manufacturers to drastically extend product shelf life while reducing reliance on harsh synthetic chemical preservatives.
The choice of the chloride salt is critical for applications requiring strict structural consistency, such as X-ray crystallography and solid API formulation. Research demonstrates that lysozyme chloride maintains a stable tetragonal crystal phase and presents zero polymorphism when the nature of the cation is varied[1]. Conversely, changing the anion (e.g., to non-chloride salts) induces significant polymorphism, which can derail formulation stability and dissolution profiles [1]. The chloride anion ensures predictable solubility and phase behavior, making it the definitive standard for structural biology.
| Evidence Dimension | Crystal Polymorphism |
| Target Compound Data | Lysozyme chloride (Zero polymorphism across varying cations) |
| Comparator Or Baseline | Alternative lysozyme anion salts (Significant polymorphism) |
| Quantified Difference | Absolute phase stability vs. unpredictable structural variations |
| Conditions | Crystallization trials with varying mono-, di-, and trivalent cations |
Prevents costly solid-state failures in pharmaceutical manufacturing and provides a reliable benchmark for structural assays.
Industrial processing often subjects enzymes to denaturing temperatures. Lysozyme chloride exhibits exceptional thermal stability in acidic solutions, capable of withstanding short-duration heating up to 100°C without permanent loss of catalytic activity [1]. In contrast, unformulated lysozyme in alkaline environments (pH > 9) is rapidly and irreversibly destroyed by heat [1]. This selective thermal resilience allows lysozyme chloride to survive pasteurization and extrusion processes, provided the formulation pH is properly controlled.
| Evidence Dimension | Thermal Stability Limit |
| Target Compound Data | Lysozyme chloride in acidic solution (Stable up to 100°C for short durations) |
| Comparator Or Baseline | Lysozyme in alkaline solution (Rapidly destroyed) |
| Quantified Difference | Survival of high-heat processing vs. complete inactivation |
| Conditions | Aqueous solution heating, acidic vs. alkaline pH |
Allows the enzyme to be seamlessly integrated into high-temperature manufacturing workflows like pasteurization and hot-melt extrusion.
Due to its thermal stability in controlled pH environments and highly reproducible specific activity, lysozyme chloride is a highly suitable API for creating sustained-release antimicrobial extrudates for oral or topical use [1].
Leveraging its synergistic inhibition of Listeria monocytogenes at low pH, lysozyme chloride is an effective agent for extending the shelf life of cheese, wine, and processed meats without the use of synthetic chemical preservatives[2].
Because the chloride salt avoids anion-induced polymorphism and offers highly predictable salting-out behavior, it serves as a primary benchmark protein for calibrating X-ray crystallography workflows and testing new crystallization precipitants [3].
Its robust stability allows lysozyme chloride to be incorporated into biodegradable polymer films during high-temperature processing, creating active packaging that continuously protects food surfaces from Gram-positive spoilage[4].